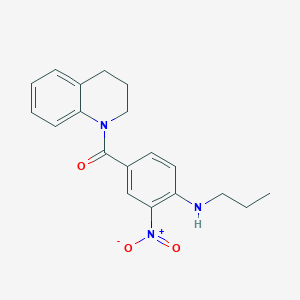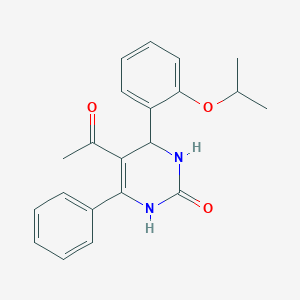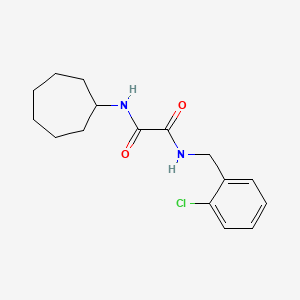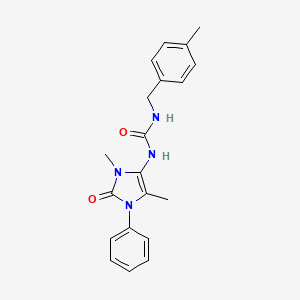
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline
Vue d'ensemble
Description
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline, also known as DNQX, is a synthetic compound that is widely used in scientific research as an antagonist of glutamate receptors. Glutamate is the most abundant neurotransmitter in the brain and is involved in many important physiological processes, including learning and memory. DNQX is a potent inhibitor of glutamate receptors and has been used to study the role of glutamate in various neurological and psychiatric disorders.
Mécanisme D'action
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline acts as a competitive antagonist of glutamate receptors, specifically the AMPA subtype. By binding to the receptor site, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline prevents the binding of glutamate and blocks the transmission of excitatory signals. This action leads to a decrease in neuronal activity and has been shown to be effective in reducing seizures and other neurological symptoms.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline has been shown to have a number of biochemical and physiological effects. In addition to its role as an antagonist of glutamate receptors, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline has been shown to inhibit the activity of certain ion channels and to modulate the release of neurotransmitters. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline has also been shown to have neuroprotective effects in animal models of stroke and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline in lab experiments is its high potency and specificity as an antagonist of glutamate receptors. This allows researchers to selectively block the activity of these receptors and study their role in various physiological processes. However, one limitation of using 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline is its potential toxicity, especially at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental animals and to avoid confounding effects.
Orientations Futures
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline has already been widely used in scientific research, but there are still many potential future directions for its use. One area of interest is the study of the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that target glutamate receptors and other related pathways. Finally, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline may also have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Applications De Recherche Scientifique
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline is widely used in scientific research as an antagonist of glutamate receptors. Glutamate receptors are a class of ionotropic receptors that are involved in the transmission of excitatory signals in the brain. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitro-N-propylaniline is a potent inhibitor of glutamate receptors and has been used to study the role of glutamate in various neurological and psychiatric disorders, including epilepsy, stroke, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[3-nitro-4-(propylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-20-16-10-9-15(13-18(16)22(24)25)19(23)21-12-5-7-14-6-3-4-8-17(14)21/h3-4,6,8-10,13,20H,2,5,7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGXVZYKZJRLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[3-nitro-4-(propylamino)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4240098.png)
![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4240099.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4240107.png)

![N,N-diethyl-2-[(8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4240120.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4240134.png)
![(2-methoxyethyl){3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}amine hydrochloride](/img/structure/B4240139.png)
![1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
![ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B4240153.png)
![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)
![[2-(4-bromophenoxy)ethyl][4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240175.png)